isoquinolin-8-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
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Overview
Description
Isoquinolin-8-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its potential psychoactive effects and has been studied for its various applications in scientific research.
Preparation Methods
The synthesis of isoquinolin-8-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves several steps, including the preparation of the isoquinoline and indole intermediates, followed by their coupling to form the final product. The synthetic routes typically involve the use of reagents such as fluoropentyl bromide, isoquinoline, and indole-3-carboxylic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Isoquinolin-8-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the ester bond and formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: It is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids.
Biology: The compound is studied for its interactions with cannabinoid receptors in the brain, providing insights into the mechanisms of action of synthetic cannabinoids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: The compound is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational drugs.
Mechanism of Action
The mechanism of action of isoquinolin-8-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the brain and peripheral tissues. Upon binding to these receptors, the compound activates signaling pathways that modulate neurotransmitter release, leading to its psychoactive effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
Isoquinolin-8-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids, such as:
5F-PB-22: Similar in structure but with a quinolinyl group instead of an isoquinolinyl group.
JWH-018: Another synthetic cannabinoid with a different indole core structure.
AM-2201: A synthetic cannabinoid with a fluoropentyl chain but different core structure.
Properties
Molecular Formula |
C23H21FN2O2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
isoquinolin-8-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(18-8-2-3-9-21(18)26)23(27)28-22-10-6-7-17-11-13-25-15-19(17)22/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |
InChI Key |
FHGAUDJAEICVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=NC=C4 |
Origin of Product |
United States |
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